molecular formula C11H15N3O4 B11037512 Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate

Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate

Cat. No.: B11037512
M. Wt: 253.25 g/mol
InChI Key: FXCBUKKLYPZLIX-UHFFFAOYSA-N
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Description

Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a morpholine ring attached to the pyrimidine core, along with a hydroxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.

    Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the morpholine moiety.

    Hydroxy Group Addition: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.

    Esterification: The final step involves the esterification of the hydroxy group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate involves its interaction with specific molecular targets. The morpholine ring and pyrimidine core allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy and ester groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate is unique due to the presence of both a morpholine ring and a pyrimidine core, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 2-(2-morpholin-4-yl-6-oxo-1H-pyrimidin-4-yl)acetate

InChI

InChI=1S/C11H15N3O4/c1-17-10(16)7-8-6-9(15)13-11(12-8)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15)

InChI Key

FXCBUKKLYPZLIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N2CCOCC2

Origin of Product

United States

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